

The Therapeutic Potential of MAK683 in Oncology: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth overview of **MAK683**, a first-in-class, orally bioavailable, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), exploring its mechanism of action, preclinical efficacy, clinical trial data, and future therapeutic potential in oncology.

Executive Summary

MAK683 represents a novel therapeutic strategy by targeting the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. Dysregulation of PRC2, a key epigenetic regulator, is implicated in the pathogenesis of various cancers. By binding to EED, MAK683 disrupts the EED-EZH2 protein-protein interaction, leading to the inhibition of H3K27 trimethylation and subsequent reactivation of tumor suppressor genes.[1][2] Preclinical studies have demonstrated its potent anti-proliferative activity in various cancer cell lines and tumor regression in xenograft models.[3][4][5] A first-in-human Phase I/II clinical trial (NCT02900651) has shown that MAK683 is generally well-tolerated and exhibits preliminary clinical activity in patients with advanced malignancies, including diffuse large B-cell lymphoma (DLBCL) and epithelioid sarcoma (ES).[6][7]

Mechanism of Action

MAK683 is a highly selective, allosteric inhibitor of the PRC2 complex.[7][8] The PRC2 complex, comprising core components EZH2, EED, and SUZ12, is a histone methyltransferase



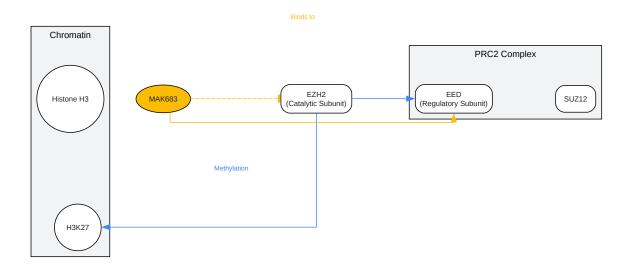


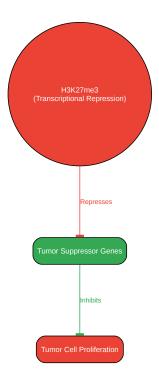


that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][9]

MAK683's unique mechanism involves binding to the H3K27me3-binding pocket of the EED subunit.[1][5] This binding induces a conformational change in EED, which prevents its interaction with the catalytic subunit, EZH2.[1] The disruption of the EED-EZH2 interaction allosterically inhibits the methyltransferase activity of PRC2, leading to a global reduction in H3K27me3 levels.[1][2] This, in turn, leads to the derepression of PRC2 target genes, including tumor suppressor genes, ultimately resulting in decreased tumor cell proliferation.[1][10]







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Caption: Mechanism of action of MAK683.



Preclinical Data

MAK683 has demonstrated potent and selective inhibition of PRC2 activity in a variety of preclinical models.

In Vitro Activity

MAK683 has shown significant inhibitory activity in biochemical and cellular assays.

Assay Type	Target	IC50 (nM)	Cell Line	Reference
AlphaScreen Binding	EED	59	N/A	[4]
LC-MS	EED	89	N/A	[4]
ELISA	EED	26	N/A	[4]
Cellular H3K27me3 Inhibition	PRC2	1.014	HeLa	[10]
Antiproliferation (14 days)	Cell Proliferation	30	KARPAS-422	[4]

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of MAK683. In a mouse model of B-cell lymphoma, MAK683 induced tumor regression.[3] Treatment with MAK683 also significantly inhibited G401 xenograft tumors.[11] Furthermore, in a KARPAS-422-derived xenograft mouse model, MAK683 demonstrated good therapeutic effects.[11] The optimization from the tool compound EED226 to MAK683 resulted in a balanced pharmacokinetic/pharmacodynamic profile and enhanced efficacy.[5]

Clinical Data: Phase I/II Study (NCT02900651)

A first-in-human, multicenter, open-label Phase I/II study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **MAK683** in adult patients with advanced malignancies.[6][7][12]



Study Design and Patient Demographics

Patients with various advanced malignancies, including DLBCL, nasopharyngeal carcinoma, gastric cancer, ovarian cancer, prostate cancer, and sarcoma, for whom no effective standard treatment was available, were enrolled.[6][13] MAK683 was administered orally in 28-day cycles at escalating doses, either once daily (QD) or twice daily (BID).[6] As of August 2021, 139 patients had received MAK683.[7]

Characteristic	Value	Reference
Total Patients Enrolled	139	[7]
Median Duration of Exposure	57 days (range: 4-1006)	[7]
Tumor Types (n, %)	[7]	
Diffuse Large B-cell Lymphoma (DLBCL)	31 (22.3%)	[7]
Gastric Cancer (GC)	37 (26.6%)	[7]
Castration-Resistant Prostate Cancer (CRPC)	22 (15.8%)	[7]
Epithelioid Sarcoma (ES)	17 (12.2%)	[7]
Nasopharyngeal Carcinoma (NPC)	17 (12.2%)	[7]
Clear Cell Carcinoma of the Ovary (CCCO)	9 (6.5%)	[7]
SWI/SNF-mutated Sarcoma	6 (4.3%)	[7]

Safety and Tolerability

MAK683 was generally well-tolerated.[6][7]



Safety Parameter	Incidence	Details	Reference
Drug-Related Adverse Events (AEs)	70.5% (98 patients)	Most common were neutropenia, thrombocytopenia, and anemia.	[7]
Grade 3/4 Drug- Related AEs	43 patients	Including neutropenia, thrombocytopenia, and anemia.	[7]
Dose-Limiting Toxicities (DLTs)	22 DLTs in 15 patients	Including thrombocytopenia (4.9%) and febrile neutropenia (3.3%).	[7]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic data showed rapid absorption of MAK683.[6][9]

PK/PD Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	0.975 - 4.08 hours	[7]
Apparent Terminal Half-life	2.5 - 6.6 hours	[14]
H3K27me3 Reduction	>40% in 7/10 patients with DLBCL or ES with paired biopsies	[14]

Clinical Efficacy

Preliminary signs of clinical activity were observed, particularly in patients with DLBCL and ES. [6][7]

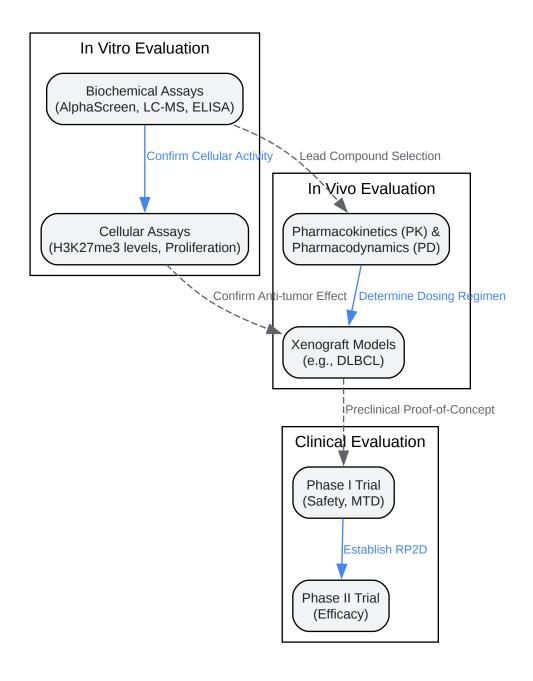


Efficacy Endpoint	Value (90% CI)	Patient Population	Reference
Overall Response Rate (ORR)	5.8% (2.52-11.03%)	All patients	[7]
Disease Control Rate (DCR)	29% (14-48%)	DLBCL subset	[6][9]
Complete Response (CR)	6% (2 patients)	DLBCL subset	[6][9]
Partial Response (PR)	10% (3 patients)	DLBCL subset	[6][9]
Stable Disease (SD)	13% (4 patients)	DLBCL subset	[6][9]
Median Progression- Free Survival (PFS)	1.9 months (1.8-2.3)	All patients	[7]

Experimental Protocols & Methodologies

Detailed experimental protocols for the preclinical studies are proprietary. However, the methodologies employed are standard in drug discovery and development.





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Caption: Conceptual experimental workflow for **MAK683** development.

Biochemical Assays (e.g., AlphaScreen, LC-MS, ELISA): These assays were used to determine the direct binding affinity and inhibitory concentration of **MAK683** on the EED subunit of the PRC2 complex.[4]

Cellular Assays:



- H3K27me3 Levels: Western blotting or flow cytometry was likely used to measure the levels of H3K27me3 in treated cancer cell lines to confirm the on-target effect of MAK683.[10][14]
- Cell Proliferation Assays: Standard assays such as MTT or CellTiter-Glo were likely employed to assess the anti-proliferative effects of MAK683 on various cancer cell lines over a period of time.[4]

In Vivo Xenograft Models: Human cancer cell lines (e.g., KARPAS-422 for DLBCL) were implanted into immunocompromised mice.[3][11] Once tumors were established, mice were treated with **MAK683** or vehicle control, and tumor growth was monitored over time to evaluate efficacy.

Clinical Trial Protocol (NCT02900651):

- Patient Population: Adults with relapsed/refractory advanced malignancies.[13]
- Treatment: Oral administration of MAK683 in escalating doses (QD or BID) in 28-day cycles.
 [6]
- Assessments: Safety was monitored through adverse event reporting. Efficacy was
 evaluated using standard criteria (e.g., RECIST 1.1). Pharmacokinetic profiles were
 assessed through blood sampling, and pharmacodynamic activity was measured by changes
 in H3K27me3 levels in peripheral blood monocytes and tumor biopsies.[7][13][14]

Conclusion and Future Directions

MAK683 is a promising, first-in-class EED inhibitor with a novel mechanism of action that has demonstrated a manageable safety profile and preliminary anti-tumor activity in heavily pretreated patients with advanced cancers.[6][7] The clinical activity observed in DLBCL and epithelioid sarcoma is particularly encouraging and warrants further investigation.

Future research should focus on:

 Identifying predictive biomarkers to select patient populations most likely to respond to MAK683 therapy.



- Exploring combination strategies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.
- Conducting larger, randomized clinical trials to definitively establish the efficacy of MAK683
 in specific cancer types.

The development of **MAK683** represents a significant advancement in the field of epigenetic therapy and holds the potential to provide a new treatment option for patients with PRC2-dependent malignancies.

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